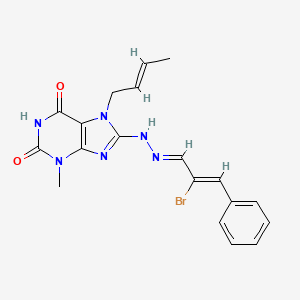
8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound notable for its intriguing structural features and potential applications. This compound contains various functional groups including bromine, phenyl, hydrazinyl, and purine moieties which contribute to its reactivity and potential use in diverse fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step processes. Key steps include:
Formation of the hydrazinyl-purine backbone: : Starting from purine derivatives, specific halogenation, and alkylation reactions introduce the desired groups.
Addition of the allylidene group: : This involves a reaction between the purine-hydrazine intermediate and 2-bromo-3-phenylpropionaldehyde under base-catalyzed conditions.
Esterification and condensation: : These reactions are essential for introducing the but-2-en-1-yl and phenylallylidene groups.
Industrial Production Methods: Industrial production may adopt flow chemistry techniques to improve yield and efficiency, employing automated systems to precisely control reaction parameters. This scalability ensures a consistent supply for research and applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the purine and allylidene groups.
Reduction: : Potential reduction at the hydrazinyl group, leading to a variety of derivatives.
Substitution: : Bromine in the compound allows for nucleophilic substitution reactions.
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as thiols, amines, or alkoxides.
Oxidation: : Oxidized purine derivatives and corresponding aldehydes/ketones.
Reduction: : Reduced forms of hydrazinyl group derivatives.
Substitution: : Compounds with varied functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry:
As a precursor: : For synthesizing complex organic molecules.
Catalysis: : As a ligand in metal-catalyzed reactions.
Enzyme inhibitors:
Drug development: : Exploring its use in developing new pharmacological agents targeting specific diseases.
Material science: : Incorporation into polymers for enhanced properties.
Mécanisme D'action
The mechanism by which 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves:
Molecular targets: : Interaction with enzymes, DNA, or cellular receptors.
Pathways involved: : Inhibition of enzyme activity, altering cellular signaling pathways, and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds:
8-((E)-2-hydrazinyl)-7-but-2-en-1-yl-3-methyl-1H-purine-2,6(3H,7H)-dione: : Lacks the bromine and phenylallylidene groups.
8-((Z)-2-bromo-3-phenylallylidene)-7-but-2-en-1-yl-3-methyl-1H-purine-2,6(3H,7H)-dione: : Differs by lacking the hydrazinyl group.
Uniqueness: The combination of bromine, phenyl, and hydrazinyl groups in the compound makes it particularly versatile and reactive compared to its analogs, offering unique interactions in chemical reactions and biological systems.
This article outlines the fascinating properties and potential of 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in various fields. Have any specific questions about any section?
Propriétés
IUPAC Name |
8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-3-4-10-26-15-16(25(2)19(28)23-17(15)27)22-18(26)24-21-12-14(20)11-13-8-6-5-7-9-13/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,23,27,28)/b4-3+,14-11-,21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDDPRNSWSTIRY-TUJMHWHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1NN=CC(=CC3=CC=CC=C3)Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N/N=C/C(=C/C3=CC=CC=C3)/Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














